molecular formula C20H18N2O3 B11255553 N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11255553
M. Wt: 334.4 g/mol
InChI Key: KYKZEHUYRVIBEW-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinoline core with various functional groups, including a benzyl group, a hydroxy group, an oxo group, and a carboxamide group, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzophenone, benzyl bromide, and acryloyl chloride.

    Step 1 Formation of the Quinoline Core: The initial step involves the cyclization of 2-aminobenzophenone with acryloyl chloride under acidic conditions to form the quinoline core.

    Step 2 Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide in the presence of a base such as potassium carbonate.

    Step 3 Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using hydrogen peroxide or a similar oxidizing agent.

    Step 4 Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of various substituted quinoline derivatives.

    Addition: Formation of saturated or halogenated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound, with its unique structure, is investigated for similar activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core and reactive functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, while the benzyl and prop-2-en-1-yl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxamide: A simpler derivative with potential anti-inflammatory properties.

Uniqueness

N-benzyl-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The hydroxy and oxo groups provide sites for hydrogen bonding, increasing its binding affinity to biological targets.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-benzyl-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h2-11,23H,1,12-13H2,(H,21,24)

InChI Key

KYKZEHUYRVIBEW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O

Origin of Product

United States

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